

Application of C.I. Disperse Brown 1 in Polyester Dyeing Research

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Abstract: This document provides detailed application notes and protocols for the use of C.I. **Disperse Brown 1** in the dyeing of polyester fabrics, intended for researchers, scientists, and professionals in drug development and textile chemistry. It covers the chemical and physical properties of the dye, outlines a comprehensive high-temperature exhaust dyeing protocol, and discusses methods for evaluating dyeing performance. While specific quantitative data on the exhaustion, fixation, and thermodynamic and kinetic properties for **Disperse Brown 1** were not available in the cited literature, this document presents the standardized methodologies for determining these critical parameters.

Introduction

C.I. **Disperse Brown 1** (C.I. 11152; CAS No. 23355-64-8) is a monoazo disperse dye used for coloring hydrophobic fibers, most notably polyester.[1] Its molecular structure imparts a redlight brown to deep dark brown shade on polyester fabrics.[1] Disperse dyes, including **Disperse Brown 1**, are non-ionic and have low water solubility, making them suitable for the hydrophobic nature of polyester fibers. The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion to the fiber surface, followed by diffusion into the amorphous regions of the polymer at elevated temperatures.[2] This application note details the standard procedures for applying **Disperse Brown 1** to polyester and for assessing the quality and performance of the dyeing.



Chemical and Physical Properties of C.I. Disperse Brown 1

A summary of the key properties of C.I. **Disperse Brown 1** is presented in Table 1. Understanding these properties is crucial for designing and troubleshooting dyeing experiments.

Property	Value	Reference
C.I. Name	Disperse Brown 1	[1]
C.I. Number	11152	[1]
CAS Number	23355-64-8	[1]
Molecular Formula	C16H15Cl3N4O4	[1]
Molecular Weight	433.67 g/mol	[1]
Chemical Class	Monoazo	[1]
Appearance	Deep dark brown powder [1]	
Solubility	Limited solubility in water, soluble in some organic solvents.	[3]

Table 1: Chemical and Physical Properties of C.I. Disperse Brown 1.

High-Temperature Exhaust Dyeing Protocol for Polyester

The high-temperature (HT) exhaust dyeing method is the most common and effective technique for applying disperse dyes to polyester, as it promotes dye penetration and fixation without the need for chemical carriers, which can pose environmental and health concerns.

3.1. Materials and Reagents

Scoured 100% polyester fabric





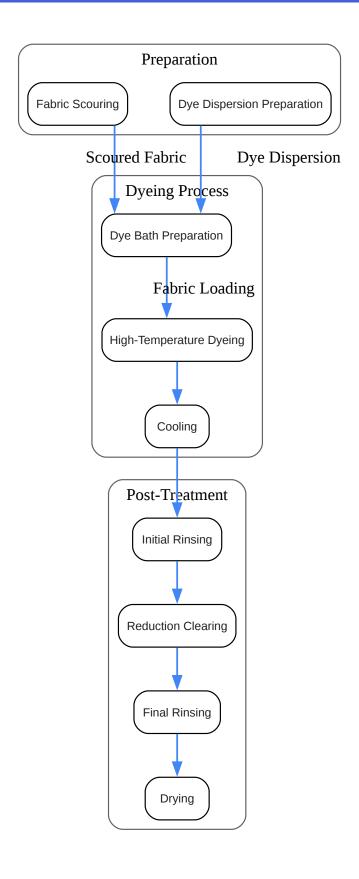


- C.I. Disperse Brown 1
- Dispersing agent (e.g., sodium lignosulfonate or a non-ionic surfactant)
- Acetic acid (to adjust pH)
- Sodium hydroxide (for reduction clearing)
- Sodium hydrosulfite (for reduction clearing)
- Non-ionic detergent
- Distilled water

3.2. Experimental Procedure

A general workflow for the high-temperature exhaust dyeing of polyester with **Disperse Brown**1 is illustrated in the diagram below.





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Caption: High-temperature exhaust dyeing workflow for polyester.



Step-by-Step Protocol:

- Fabric Preparation (Scouring): The polyester fabric is first scoured to remove any impurities, oils, and sizes that could impede uniform dye uptake. This is typically done by treating the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes. The fabric is then thoroughly rinsed with hot and cold water and dried.
- Dye Dispersion: A stock dispersion of **Disperse Brown 1** is prepared by making a paste of the dye powder with an equal amount of a suitable dispersing agent and a small amount of cold water. This paste is then diluted with warm water (40-50°C) to the desired concentration.
- Dye Bath Preparation: The dye bath is set with a liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) typically between 10:1 and 20:1. The required amount of the dye dispersion is added to the bath. The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid. This acidic pH is crucial for the stability of the disperse dye at high temperatures.[2]
- Dyeing: The scoured polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised at a controlled rate (e.g., 1.5-2°C per minute) to the dyeing temperature, which is typically 130°C for polyester.[2] The dyeing is continued at this temperature for 45-60 minutes to allow for dye diffusion and fixation within the fiber.
- Cooling and Rinsing: After dyeing, the dye bath is cooled down to 70-80°C at a controlled rate (e.g., 2°C per minute) before the dyed fabric is removed. The fabric is then rinsed thoroughly with hot water.
- Reduction Clearing: To remove any unfixed dye particles from the fiber surface and to improve wash fastness, a reduction clearing process is performed. The dyed fabric is treated in a fresh bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes.
- Final Rinsing and Drying: The fabric is rinsed thoroughly with hot and then cold water to remove the reduction clearing chemicals. Finally, the fabric is dried.

Evaluation of Dyeing Performance

4.1. Color Fastness Properties



The fastness properties of the dyed fabric are critical indicators of its performance. Standardized ISO methods are used for these evaluations. The available data for **Disperse Brown 1** on polyester is summarized in Table 2.

Fastness Property	Test Method	Rating	Reference
Light Fastness	ISO 105-B02	5	[4]
Washing Fastness (Staining on PES)	ISO 105-C06	4-5	[4]
Washing Fastness (Staining on Cotton)	ISO 105-C06	5	[4]
Sublimation Fastness	ISO 105-P01	4-5	[4]
Rubbing Fastness (Dry)	ISO 105-X12	4-5	Data not available in snippets
Rubbing Fastness (Wet)	ISO 105-X12	4	Data not available in snippets

Table 2: Fastness Properties of C.I. **Disperse Brown 1** on Polyester. Note: Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness, which is on a scale of 1 to 8.

4.2. Color Yield (K/S Value)

The color yield on the dyed fabric can be quantified by measuring the Kubelka-Munk value (K/S), which is a function of the spectral reflectance of the sample. A higher K/S value indicates a greater color depth.

Protocol for K/S Measurement:

- Measure the spectral reflectance of the dyed polyester fabric at its wavelength of maximum absorption using a spectrophotometer.
- Calculate the K/S value using the Kubelka-Munk equation: $K/S = (1 R)^2 / 2R$ where R is the decimal reflectance of the sample.



4.3. Exhaustion and Fixation Percentages

The efficiency of the dyeing process is determined by the percentage of dye that is transferred from the dyebath to the fabric (exhaustion) and the percentage of dye that is fixed within the fabric after washing (fixation).

Protocol for Determining Exhaustion and Fixation:

- Exhaustion (%E):
 - Prepare a calibration curve of absorbance versus known concentrations of **Disperse Brown 1** at its wavelength of maximum absorption using a UV-Vis spectrophotometer.
 - Measure the absorbance of the initial dyebath (before adding the fabric) and the final dyebath (after dyeing).
 - \circ Calculate the initial (C₀) and final (Cf) dye concentrations from the calibration curve.
 - Calculate the percentage exhaustion using the formula: %E = [(C₀ Cf) / C₀] x 100
- Fixation (%F):
 - After dyeing and before reduction clearing, strip the dye from a small sample of the dyed fabric using a suitable solvent (e.g., dimethylformamide).
 - Measure the concentration of the stripped dye solution spectrophotometrically to determine the total amount of dye on the fabric (D_total).
 - Perform the reduction clearing and washing steps on the remaining dyed fabric.
 - Strip the dye from a sample of the washed fabric to determine the amount of fixed dye (D_fixed).
 - Calculate the percentage fixation using the formula: %F = (D fixed / D total) x 100

Thermodynamic and Kinetic Studies



Understanding the thermodynamics and kinetics of the dyeing process provides insights into the dye-fiber interactions and the efficiency of dye uptake. While specific data for **Disperse Brown 1** is not available, the following are the standard experimental protocols for determining these parameters.

5.1. Adsorption Isotherms

Adsorption isotherms describe the equilibrium distribution of the dye between the dyebath and the fiber at a constant temperature. The Nernst, Langmuir, and Freundlich models are commonly used to analyze the dyeing of polyester with disperse dyes.[5]

Experimental Protocol for Adsorption Isotherms:

- Perform a series of dyeings at a constant temperature with varying initial dye concentrations.
- Allow the dyeings to reach equilibrium (typically several hours).
- Measure the equilibrium dye concentration in the dyebath (Cs) and calculate the equilibrium dye concentration on the fiber (Cf).
- Plot Cf versus Cs and fit the data to the Nernst, Langmuir, and Freundlich isotherm models
 to determine the best fit and the corresponding parameters (e.g., partition coefficient K for
 the Nernst isotherm).

5.2. Dyeing Kinetics

Dyeing kinetics describe the rate of dye uptake by the fiber. Key parameters include the diffusion coefficient (D) and the activation energy of dyeing (Ea).

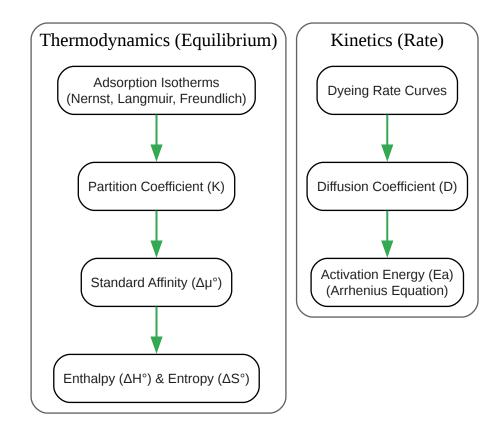
Experimental Protocol for Dyeing Kinetics:

- Conduct a series of dyeings at different temperatures for various time intervals.
- At each time point, remove a fabric sample and measure the amount of dye uptake.
- Calculate the diffusion coefficient (D) at each temperature using appropriate diffusion models.



• Determine the activation energy of dyeing (Ea) by plotting ln(D) versus 1/T (where T is the absolute temperature) and applying the Arrhenius equation: $D = D_0 * exp(-Ea / RT)$ where D_0 is the pre-exponential factor and R is the gas constant.

The relationship between these key kinetic and thermodynamic parameters is illustrated below.



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Caption: Relationship between thermodynamic and kinetic parameters in polyester dyeing.

Conclusion

C.I. **Disperse Brown 1** is a suitable dye for achieving brown shades on polyester fabrics with good overall fastness properties. The high-temperature exhaust dyeing method is recommended for optimal results. While specific quantitative data on the exhaustion, fixation, and thermodynamic and kinetic parameters for this particular dye are not readily available in the public domain, the standardized experimental protocols outlined in this document provide a framework for researchers to determine these values. Such data is essential for optimizing



dyeing processes, ensuring color consistency, and advancing the understanding of dye-fiber interactions.

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